molecular formula C7H9IN2O2 B1445951 Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1533442-28-2

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1445951
Key on ui cas rn: 1533442-28-2
M. Wt: 280.06 g/mol
InChI Key: WKTRWGOQCIUKNI-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (600 mg, 3.89 mmol) in N,N-dimethylformamide (20 mL). NIS (2.2 g, 9.78 mmol) was added and the resulting mixture was stirred for 6 h at 50° C., then quenched with water (10 mL). The mixture was extracted with ethyl acetate (3×40 mL) and the combined organic extracts were washed with aqueous Na2S2O3 (sat., 2×30 mL) and brine (2×20 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by a silica gel chromatography with ethyl acetate/petroleum ether (1:10) as eluent to obtain the title compound as a white solid (800 mg, 73%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:4][NH:5][CH:6]=1.C1C(=O)N([I:19])C(=O)C1>CN(C)C=O>[I:19][C:6]1[NH:5][N:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CC=1C(=NNC1)C(=O)OCC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 6 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with aqueous Na2S2O3 (sat., 2×30 mL) and brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel chromatography with ethyl acetate/petroleum ether (1:10) as eluent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
IC1=C(C(=NN1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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